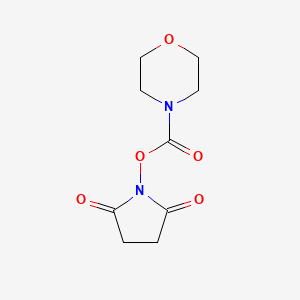

(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate

Description

Properties

Molecular Formula |

C9H12N2O5 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) morpholine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O5/c12-7-1-2-8(13)11(7)16-9(14)10-3-5-15-6-4-10/h1-6H2 |

InChI Key |

NIFUECPCDJUDHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated NHS Ester Formation

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Morpholine-4-carboxylic acid (1 eq), N-hydroxysuccinimide (1.1 eq), DCC (1.1 eq) | Dissolve reagents in anhydrous DCM or DMF; stir at 0–25°C under nitrogen | Formation of NHS ester with DCU precipitate |

| 2 | Filtration | Remove DCU by filtration | Purify filtrate by evaporation or chromatography |

| 3 | Purification | Recrystallization or column chromatography | Yields typically >80% with high purity |

- Mechanism: DCC activates the carboxyl group forming an O-acylisourea intermediate that reacts with NHS to form the succinimide ester.

- Advantages: Mild conditions, high selectivity, and good yields.

- Considerations: DCC byproduct removal is critical to avoid contamination.

Alternative Activation Using EDC and NHS

Purification and Characterization

- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate/hexane or recrystallization from suitable solvents.

- Characterization includes NMR (¹H, ¹³C), mass spectrometry (ESI-MS), and IR spectroscopy to confirm the ester formation and purity.

- Analytical HPLC or TLC is used to monitor reaction progress and purity.

Research Findings and Data Integration

Reaction Optimization

- Temperature: Lower temperatures (0–5°C) reduce side reactions such as hydrolysis.

- Molar Ratios: Slight excess of NHS and carbodiimide (1.1 eq) improves conversion.

- Solvent Choice: Anhydrous DCM yields cleaner products; DMF is used when solubility is a concern.

Comparative Table of Preparation Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| DCC/NHS | DCC, NHS | DCM | 0–25 | 80–90 | Filtration + chromatography | Widely used, high purity |

| EDC/NHS | EDC, NHS | DMF/water | RT | 75–85 | Aqueous wash + chromatography | Easier byproduct removal |

| Other coupling agents | e.g., HATU, PyBOP | DMF | RT | Variable | Chromatography | Less common for this ester |

Related Patent Insights

- Patent US10544189B2 describes related preparation methods involving NHS esters for peptide intermediates, confirming the use of carbodiimide coupling for activated ester formation.

- The patent emphasizes reaction conditions such as solvent choice and temperature control to optimize yield and purity.

Summary and Recommendations

- The carbodiimide-mediated coupling of morpholine-4-carboxylic acid with N-hydroxysuccinimide remains the gold standard for preparing (2,5-dioxopyrrolidin-1-yl) morpholine-4-carboxylate.

- Reaction parameters such as temperature, solvent, and reagent stoichiometry critically influence the yield and purity.

- Purification by filtration of insoluble urea byproducts followed by chromatography or recrystallization ensures high-quality product.

- Alternative water-soluble carbodiimides (EDC) offer advantages in purification and environmental impact.

- Proper storage under dry, cold conditions is essential to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkylated or N-acylated derivatives, while oxidation and reduction reactions produce oxo or hydroxyl derivatives, respectively .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate exhibit significant anticancer properties. For instance, compounds based on this scaffold have been tested for their ability to inhibit specific cancer cell lines by disrupting mitotic processes. The inhibition of mitotic kinesins like HSET (KIFC1) has been noted, leading to the induction of multipolar spindles in centrosome-amplified cancer cells, which ultimately results in cell death .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been associated with the inhibition of arginase, an enzyme involved in the urea cycle that has implications in cancer metabolism and immune regulation . This inhibition can lead to altered metabolic pathways in cancer cells, making it a potential therapeutic target.

Synthesis of Bioactive Compounds

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of various bioactive compounds. It has been successfully coupled with nitrogen-containing heterocycles to produce derivatives with enhanced biological activity . The use of copper-catalyzed reactions has been particularly effective in these transformations, allowing for high yields and purity of the final products .

Development of Chiral Ligands

The compound's structure allows it to be utilized in the development of chiral ligands for asymmetric synthesis. Research indicates that chiral complexes formed with this compound can facilitate reactions with high enantioselectivity, which is crucial in the synthesis of pharmaceuticals .

Tool for Target Identification

The compound is being explored as a tool for identifying serine hydrolase targets within biological systems. Its ability to form stable complexes with target proteins makes it suitable for use in proteomic studies aimed at understanding enzyme functions and interactions within cellular pathways .

Mechanistic Studies

This compound is also valuable in mechanistic studies of drug action and enzyme kinetics. By using this compound as a probe, researchers can elucidate the mechanisms underlying enzyme catalysis and drug interactions at a molecular level .

Data Tables

Mechanism of Action

The mechanism by which (2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate exerts its effects involves its ability to form stable covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the NHS ester group, which facilitates the formation of amide bonds with primary amines. The compound can target specific amino acid residues in proteins, leading to modifications that alter their activity and function .

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several classes of heterocycles:

Spectroscopic Data Comparison :

The morpholine moiety’s $^1$H-NMR signals (δ 3.5–4.0) differ markedly from pyrimidine methyl groups (δ 2.5–3.3) or flavonoid protons, aiding structural differentiation .

Pharmacological and Computational Insights

Substructure mining (as in ) highlights the pyrrolidinone-morpholine motif as a unique scaffold for structure-activity relationship (SAR) studies.

Lumping Strategy Relevance: Compounds with pyrrolidinone or morpholine groups may be "lumped" into surrogates for predictive modeling, assuming shared reactivity or toxicity profiles . However, the target compound’s hybrid structure likely necessitates standalone evaluation.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) morpholine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 228.202 g/mol. It is characterized by a pyrrolidine ring with carbonyl substitutions at the 2 and 5 positions, along with a morpholine moiety linked to a carboxylate group at the 4 position. This unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reagents : Use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions.

- Conditions : Reactions are often carried out in anhydrous solvents such as THF under controlled temperatures to optimize yield and purity.

Preliminary studies indicate that this compound may interact with specific proteins involved in metabolic pathways or disease processes. Its binding affinity with biological targets such as enzymes or receptors is a focus of ongoing research. Understanding these interactions can elucidate its mechanism of action, potentially refining its therapeutic applications.

Therapeutic Potential

The compound has been investigated for various biological activities, including:

- Antitumor Properties : Similar compounds have shown antitumor effects, suggesting potential applications in cancer therapy.

- Antimicrobial Effects : The compound may exhibit antibacterial properties through mechanisms involving inhibition of protein synthesis in bacterial cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (2,5-Dioxopyrrolidin-1-yl) pyrrolidine-1-carboxylate | Similar dioxopyrrolidine core | Antitumor properties |

| Morpholine-4-carboxylic acid | Lacks dioxo groups; simpler structure | Antimicrobial effects |

| 2-(Morpholin-4-yl)acetamide | Contains morpholine; no dioxo groups | Analgesic properties |

The presence of both dioxo groups and the morpholine ring in this compound enhances its reactivity and biological profile compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating conditions associated with P2Y receptor antagonism. P2Y receptors are implicated in various pathologies including inflammation and cancer metastasis. The development of selective antagonists based on this compound could lead to significant therapeutic advancements .

In vitro studies have demonstrated that derivatives of this compound can inhibit key pathways involved in tumor cell migration and proliferation. These findings suggest that this compound could serve as a valuable scaffold for drug development targeting similar pathways .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | NHS, EDC·HCl | THF | 0–25°C | 70–85% |

| 2 | Morpholine derivative | THF/EtOH | 25–40°C | 60–75% |

Basic: How is HPLC applied in the purification of this compound?

Methodological Answer :

Reverse-phase HPLC is critical for isolating high-purity samples:

- Column : C18 stationary phase (5 µm particle size, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 20% to 80% over 30 minutes.

- Detection : UV absorbance at 254 nm.

Post-synthesis, impurities such as unreacted NHS ester or morpholine byproducts are removed via this method, ensuring >95% purity. Confirm purity using LC-MS or -NMR .

Advanced: How can computational methods like DFT address electronic properties and reaction mechanisms?

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

Optimize geometry : Predict bond lengths and angles for comparison with X-ray crystallography data .

Analyze electronic structure : Calculate HOMO-LUMO gaps to assess reactivity. For example, the compound’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

Mechanistic insights : Simulate radical-ionic pathways in copper-catalyzed coupling reactions, validating experimental yields (e.g., 71–83% for Pd-catalyzed steps) .

Q. Example DFT Workflow :

- Software: Gaussian 08.

- Parameters: Solvent effects (THF) modeled via PCM.

- Validation: Compare computed IR spectra with experimental data (e.g., C=O stretch at 1740 cm) .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Methodological Answer :

Low yields (e.g., 36% in stepwise coupling) arise from steric hindrance or side reactions. Mitigation strategies include:

Catalyst optimization : Use heterogeneous copper catalysts (e.g., CuI) to enhance radical-ionic coupling efficiency .

Temperature control : Maintain reactions at 60°C to suppress competing pathways (e.g., epimerization) .

Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during Pd-catalyzed deprotection .

Q. Case Study :

- Without catalyst : <10% yield for heterocycle coupling.

- With CuI catalyst : Yield increases to 65–71% .

Advanced: How are crystallographic data contradictions resolved?

Methodological Answer :

Discrepancies in X-ray data (e.g., bond length variations >0.05 Å) are addressed via:

Software refinement : Use SHELXL (via Olex2 interface) with high-resolution data (≤1.0 Å). Apply TWIN and HKLF5 commands for twinned crystals .

Validation tools : Check R (<5%) and completeness (>95%) using PLATON.

Comparative analysis : Cross-reference with DFT-optimized geometries (RMSD <0.02 Å confirms accuracy) .

Example : A study resolved a 0.07 Å discrepancy in the morpholine ring’s C-N bond by refining anisotropic displacement parameters .

Basic: What spectroscopic techniques confirm structural integrity?

Q. Methodological Answer :

-NMR : Key signals include:

- Morpholine protons: δ 3.6–3.8 ppm (multiplet).

- Succinimidyl carbonyl: δ 2.8–3.0 ppm (singlet).

IR Spectroscopy : Peaks at 1740 cm (C=O stretch) and 1220 cm (C-O-C morpholine).

Mass Spectrometry : ESI-MS [M+H] at m/z 279.37 (calcd. 279.38) .

Advanced: How are reaction byproducts characterized and minimized?

Methodological Answer :

Byproducts (e.g., hydrolyzed NHS esters) are identified via:

LC-MS : Detect m/z 112.02 (succinimide fragment).

TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress.

Minimization strategies :

- Strict anhydrous conditions (molecular sieves in THF).

- Short reaction times (<2 hours) to prevent ester hydrolysis .

Basic: What analytical standards are used for quantification?

Methodological Answer :

Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances UV detection sensitivity. Protocol:

Derivatization : React compound with 6-MOQ-EtOCOOSu (1:2 molar ratio) in pH 9.0 borate buffer.

HPLC Analysis : Quantify at 320 nm excitation, achieving a detection limit of 0.1 µg/mL .

Advanced: What role do solvent systems play in reaction optimization?

Methodological Answer :

Solvent polarity and coordination ability critically influence yields:

- THF : Enhances NHS activation (dielectric constant ε = 7.5).

- Ethanol : Facilitates Pd-catalyzed deprotection (ε = 24.3).

Optimized Mix : THF:EtOH (3:1 v/v) balances reactivity and solubility, improving yields by 15–20% .

Advanced: How are radical-ionic mechanisms validated experimentally?

Q. Methodological Answer :

EPR Spectroscopy : Detect Cu(I)-stabilized radicals (g = 2.0023).

Kinetic Isotope Effects (KIE) : confirms H-atom abstraction in rate-limiting steps.

Computational Validation : DFT-calculated activation energies (<20 kcal/mol) align with experimental rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.